

# D-517 hydrochloride HPLC analytical method

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## Compound of Interest

Compound Name: *D-517 hydrochloride*

CAS No.: *1794-55-4*

Cat. No.: *B583376*

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An Application Note for the Quality Control and Analysis of **D-517 Hydrochloride** Utilizing a Validated High-Performance Liquid Chromatography (HPLC) Method

## Abstract

This comprehensive application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **D-517 hydrochloride**. D-517, a verapamil-related compound and potential pharmaceutical agent, requires a precise and reliable analytical method for quality control, stability testing, and research applications. This guide is designed for researchers, analytical scientists, and drug development professionals, providing a field-proven framework grounded in fundamental chromatographic principles and regulatory standards. The narrative explains the causality behind experimental choices, ensuring the protocol is a self-validating system. We present a complete methodology, from the physicochemical properties of the analyte to the final validation protocols, adhering to the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.

## Introduction to D-517 Hydrochloride and Analytical Strategy

**D-517 hydrochloride**, chemically known as 2-(3,4-dimethoxyphenyl)-2-[2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]ethyl]-3-methylbutanenitrile hydrochloride, is a significant compound often identified as a related substance to Verapamil[1]. Its complex structure,

featuring two dimethoxyphenyl moieties and a tertiary amine, necessitates a well-defined analytical method for accurate quantification and impurity profiling.

The analytical strategy herein employs reversed-phase HPLC, a cornerstone of pharmaceutical analysis[2][3]. This technique is ideally suited for molecules like D-517, which possess both hydrophobic (phenyl rings) and polar/ionizable (protonated amine) functional groups. A C18 stationary phase provides the necessary hydrophobic interaction, while a carefully buffered mobile phase ensures the analyte is in a single ionic state, leading to sharp, symmetrical peaks. The method is designed to be stability-indicating, capable of resolving D-517 from potential degradation products[4].

## Physicochemical Properties of D-517 Hydrochloride

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

Property	Value	Source
IUPAC Name	2-(3,4-dimethoxyphenyl)-2-[2-[2-(3,4-dimethoxyphenyl)ethylmethylamino]ethyl]-3-methylbutanenitrile;hydrochloride	PubChem[1]
Molecular Formula	C <sub>26</sub> H <sub>37</sub> ClN <sub>2</sub> O <sub>4</sub>	PubChem[1]
Molecular Weight	477.0 g/mol	PubChem[1]
Structure	Contains two dimethoxyphenyl rings, a tertiary amine, and a nitrile group.	PubChem[1]
Solubility	Assumed to be soluble in methanol, acetonitrile, and water/organic mixtures.	General Knowledge

## Principle of the RP-HPLC Method

The separation is based on the partitioning of **D-517 hydrochloride** between a non-polar stationary phase (C18) and a polar mobile phase. The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile). The acidic buffer (e.g., using phosphoric acid) ensures that the tertiary amine in the D-517 molecule is consistently protonated, preventing peak tailing and improving chromatographic reproducibility. The analyte is detected using its ultraviolet (UV) absorbance, a property conferred by the aromatic rings in its structure.

## Materials and Reagents

Item	Specification
HPLC System	Quaternary pump, autosampler, column oven, and PDA/UV detector.
Analytical Column	C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil, Phenomenex).
Reference Standard	D-517 Hydrochloride, >99% purity.
Acetonitrile	HPLC Grade.
Water	HPLC Grade or Milli-Q.
Phosphoric Acid	ACS Grade or higher.
Methanol	HPLC Grade.
Volumetric Glassware	Class A.
Filters	0.45 µm nylon or PTFE syringe filters.

## Part 1: HPLC Method and Sample Preparation Protocol

This section provides the detailed experimental conditions and step-by-step procedures for sample analysis.

### Chromatographic Conditions

The following parameters were optimized to achieve efficient separation and optimal peak shape.

Parameter	Condition	Justification
Stationary Phase	C18 (L1 packing), 250 mm x 4.6 mm, 5 µm	Provides excellent retention and resolution for moderately non-polar compounds.
Mobile Phase	Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)	The ratio should be optimized (e.g., starting with 60:40) to achieve a retention time of 5-10 minutes. Phosphoric acid controls the pH to suppress the silanol activity and ensure the amine is protonated.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature	30 °C	Maintains consistent retention times and improves peak shape by reducing mobile phase viscosity.
Detection Wavelength	230 nm	Provides high sensitivity based on the UV absorbance of the dimethoxyphenyl chromophores.
Injection Volume	10 µL	A suitable volume to balance sensitivity and peak shape.
Run Time	15 minutes	Sufficient to allow for the elution of the main peak and any potential late-eluting impurities.

## Standard and Sample Solution Preparation

Causality: Accurate preparation of solutions is critical for quantitative accuracy. Using a diluent similar in composition to the mobile phase prevents peak distortion. Sonication ensures complete dissolution of the analyte[5].

#### Protocol 1: Preparation of Standard Stock Solution (1000 µg/mL)

- Accurately weigh approximately 25 mg of **D-517 hydrochloride** reference standard into a 25 mL Class A volumetric flask.
- Add approximately 15 mL of diluent (Methanol or Acetonitrile/Water 50:50).
- Sonicate for 10 minutes or until the standard is completely dissolved.
- Allow the solution to return to room temperature.
- Make up to the mark with the diluent and mix thoroughly.

#### Protocol 2: Preparation of Working Standard Solution (e.g., 100 µg/mL)

- Pipette 5.0 mL of the Standard Stock Solution (1000 µg/mL) into a 50 mL Class A volumetric flask.
- Dilute to volume with the diluent and mix thoroughly.

#### Protocol 3: Preparation of Sample Solution (for Bulk Drug)

- Accurately weigh approximately 25 mg of the **D-517 hydrochloride** sample into a 25 mL Class A volumetric flask.
- Follow steps 2-5 from Protocol 1. This creates a 1000 µg/mL sample stock.
- Perform a further dilution as needed to match the concentration of the working standard solution (e.g., 100 µg/mL).
- Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

## Part 2: System Suitability Testing (SST)

Trustworthiness: Before any sample analysis, the chromatographic system's performance must be verified. System Suitability Testing (SST) is a mandatory requirement by pharmacopeias like the USP to ensure the system is fit for its intended use[2][6].

#### Protocol 4: Performing System Suitability

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the diluent (blank) once to ensure no interfering peaks are present.
- Make five replicate injections of the Working Standard Solution (100 µg/mL).
- Calculate the system suitability parameters from the resulting chromatograms.

Parameter	Acceptance Criteria	Rationale (as per USP <621>)
Tailing Factor (T)	$T \leq 2.0$	Measures peak symmetry. High tailing can indicate undesirable column interactions.
Theoretical Plates (N)	$N \geq 2000$	Measures column efficiency and the sharpness of the peak.
Relative Standard Deviation (%RSD)	%RSD $\leq 2.0\%$ for peak area and retention time	Demonstrates the precision and reproducibility of the injector and system.[7]

## Part 3: HPLC Method Validation Protocol

Authoritative Grounding: Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. The following protocols are designed based on the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines[8][9][10].

### Specificity (Forced Degradation)

Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products[11].

#### Protocol 5: Forced Degradation Study

- Prepare four separate solutions of **D-517 hydrochloride** at 100 µg/mL.
- Acid Hydrolysis: Add 1 mL of 1.0 M HCl. Heat at 80°C for 2 hours.
- Base Hydrolysis: Add 1 mL of 1.0 M NaOH. Heat at 80°C for 2 hours.
- Oxidative Degradation: Add 1 mL of 3% H<sub>2</sub>O<sub>2</sub>. Keep at room temperature for 4 hours.
- Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours, then prepare the solution.
- Neutralize the acid and base-stressed samples before dilution and injection.
- Inject each stressed sample and an unstressed control sample.
- Acceptance Criteria: The method is specific if the D-517 peak is resolved from all degradation product peaks (resolution > 2.0) and the peak purity analysis (if using a PDA detector) shows the main peak is spectrally pure.

## Linearity and Range

Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte within a given range[11].

#### Protocol 6: Linearity Assessment

- Prepare a series of at least five calibration standards from the stock solution, covering 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
- Inject each concentration in triplicate.
- Plot a graph of the mean peak area versus concentration.

- Perform a linear regression analysis.
- Acceptance Criteria: The correlation coefficient ( $R^2$ ) should be  $\geq 0.999$ . The y-intercept should be close to zero.

## Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added[8].

### Protocol 7: Accuracy by Spiking

- Prepare a sample matrix (placebo). If not available, use a low-concentration sample solution.
- Spike the matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three replicates at each level.
- Analyze the spiked samples and calculate the percentage recovery.
- Calculation: % Recovery =  $[(\text{Measured Concentration} - \text{Original Concentration}) / \text{Spiked Concentration}] \times 100$ .
- Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

## Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions[8].

### Protocol 8: Repeatability (Intra-day Precision)

- Prepare six individual samples of **D-517 hydrochloride** at 100% of the target concentration.
- Analyze all six samples on the same day, with the same analyst and instrument.
- Calculate the %RSD of the results.
- Acceptance Criteria: %RSD should be  $\leq 2.0\%$ .

### Protocol 9: Intermediate Precision (Inter-day and Inter-analyst)

- Repeat the precision study (Protocol 8) on a different day, with a different analyst, and/or on a different instrument.
- Compare the results from both studies.
- Acceptance Criteria: The overall %RSD for all measurements across the different conditions should be  $\leq 2.0\%$ .

## Robustness

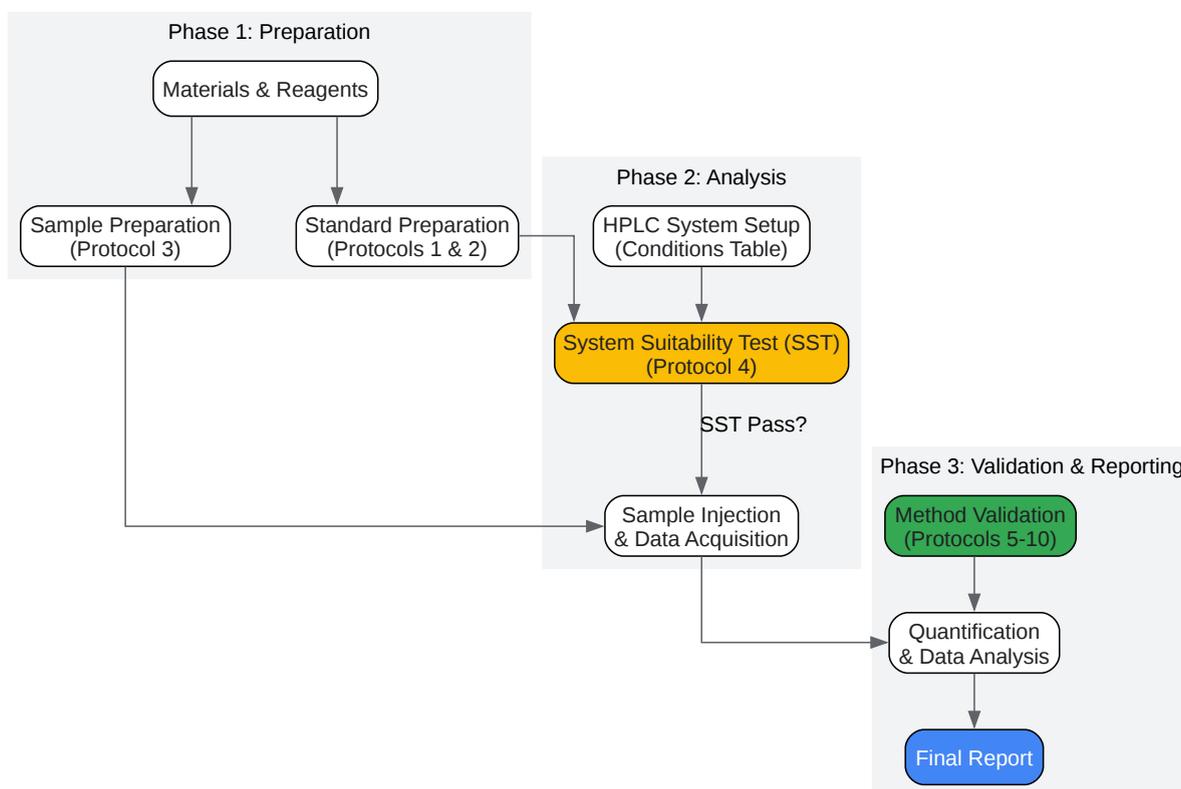
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters[11].

### Protocol 10: Robustness Evaluation

- Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
- Typical variations to study:
  - Flow Rate ( $\pm 0.1$  mL/min).
  - Column Temperature ( $\pm 2$  °C).
  - Mobile Phase Composition (e.g., vary acetonitrile by  $\pm 2\%$ ).
- Acceptance Criteria: The system suitability parameters should still be met, and the change in results should not be significant.

## Workflow Visualization

The following diagram illustrates the logical flow of the entire analytical and validation process for **D-517 hydrochloride**.



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Caption: Workflow for D-517 HCl HPLC Analysis and Validation.

## Conclusion

This application note provides a comprehensive, scientifically-grounded RP-HPLC method for the quantitative determination of **D-517 hydrochloride**. The detailed protocols for method execution, system suitability, and full validation in accordance with ICH guidelines ensure that the procedure is reliable, robust, and fit for purpose in a regulated research or quality control environment. By explaining the rationale behind key procedural steps, this guide empowers scientists to not only execute the method but also to troubleshoot and adapt it as necessary.

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